Product packaging for Benzamide, N-[(4-nitrophenyl)thio]-(Cat. No.:CAS No. 60199-37-3)

Benzamide, N-[(4-nitrophenyl)thio]-

Cat. No.: B14608634
CAS No.: 60199-37-3
M. Wt: 274.30 g/mol
InChI Key: ASCNTIAJJRMXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Benzamide (B126) Chemistry and Derivatives

Benzamide, a simple amide derivative of benzoic acid, serves as a fundamental building block in organic and medicinal chemistry. Its structure, characterized by a benzene (B151609) ring attached to an amide group (-CONH2), allows for diverse substitutions on both the aromatic ring and the nitrogen atom, leading to a vast library of derivatives with distinct physicochemical properties and biological functions. The reactivity of the amide bond and the electronic nature of the benzoyl group are central to the chemical behavior of these compounds.

N-substituted benzamides, where one or both hydrogens of the amide's amino group are replaced by other functional groups, are of particular interest. The nature of the substituent on the nitrogen atom significantly influences the molecule's conformation, electronic distribution, and potential for intermolecular interactions, such as hydrogen bonding. These modifications are pivotal in tailoring the molecule for specific biological targets.

Significance of N-Substituted Benzamides in Contemporary Chemical Research

The versatility of the N-substituted benzamide scaffold has led to its prevalence in modern chemical research, particularly in drug discovery and development. A notable example is the class of substituted benzamides that includes compounds like sulpiride (B1682569) and amisulpride, which are utilized as antipsychotic agents due to their ability to modulate dopaminergic neurons. sigmaaldrich.com At varying doses, these drugs can exhibit different mechanisms of action, highlighting the nuanced structure-activity relationships within this chemical class. sigmaaldrich.com

Furthermore, research has demonstrated the potential of N-substituted benzamide derivatives as antitumor agents. lookchem.com By modifying the structure of existing anticancer compounds like Entinostat (MS-275), scientists have synthesized novel derivatives with enhanced anti-proliferative activities against various cancer cell lines. lookchem.comnih.gov These studies underscore the importance of the N-substituted benzamide core in the design of new therapeutic molecules.

Structural and Electronic Characteristics of Thio-Containing Benzamide Derivatives

These structural alterations have profound electronic consequences. The lower electronegativity of sulfur results in a different distribution of electron density within the thioamide group, influencing its hydrogen bonding capabilities and nucleophilicity. researchgate.netchemrxiv.org Thioamides are known to have altered reactivity and can participate in unique chemical transformations, making them valuable intermediates in organic synthesis. mdpi.com Their distinct electronic nature also impacts their interactions with biological macromolecules, which can lead to novel pharmacological profiles. researchgate.netchemrxiv.org

Research Context and Fundamental Importance of Benzamide, N-[(4-nitrophenyl)thio]-

While specific research on Benzamide, N-[(4-nitrophenyl)thio]- is not extensively documented in publicly available literature, its structure suggests significant areas of scientific interest. The molecule combines three key functional components: a benzamide core, a thioether linkage, and a 4-nitrophenyl group. Each of these imparts specific properties that make the compound a subject of fundamental importance for several reasons.

The presence of the N-thio linkage is of particular interest. N-thioamides are a less explored subclass compared to their carbon-centered thioamide counterparts. The direct attachment of the sulfur atom to the amide nitrogen creates a unique electronic environment that could lead to novel reactivity and biological activity.

The 4-nitrophenyl group is a strong electron-withdrawing group due to the nitro functionality. This feature can significantly influence the electronic properties of the entire molecule, including the reactivity of the thioamide moiety and the potential for the compound to engage in charge-transfer interactions. The nitro group is also a common feature in various bioactive molecules. nih.gov

The fundamental importance of Benzamide, N-[(4-nitrophenyl)thio]- lies in its potential as a scaffold for developing new chemical entities. Understanding its synthesis, stability, and reactivity could open avenues for the creation of novel compounds with applications in materials science or medicinal chemistry. The study of such a molecule contributes to the broader understanding of the structure-property relationships in N-thiobenzamides and the influence of electronic effects on their behavior.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O3S B14608634 Benzamide, N-[(4-nitrophenyl)thio]- CAS No. 60199-37-3

Properties

CAS No.

60199-37-3

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

N-(4-nitrophenyl)sulfanylbenzamide

InChI

InChI=1S/C13H10N2O3S/c16-13(10-4-2-1-3-5-10)14-19-12-8-6-11(7-9-12)15(17)18/h1-9H,(H,14,16)

InChI Key

ASCNTIAJJRMXMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NSC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization

Spectroscopic Techniques for Molecular Confirmation and Analysis

The primary spectroscopic tools employed for the characterization of "Benzamide, N-[(4-nitrophenyl)thio]-" include Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman). Together, they offer a comprehensive view of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, the precise chemical environment of each atom can be mapped.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. In "Benzamide, N-[(4-nitrophenyl)thio]-", the aromatic protons of the benzoyl and 4-nitrophenyl groups, as well as the amide proton, will give rise to characteristic signals.

The protons on the 4-nitrophenyl group are expected to appear as two distinct doublets due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group will be shifted further downfield compared to the protons meta to it. The protons of the benzoyl group will likely appear as a more complex multiplet pattern. The amide proton (N-H) is expected to show a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzamide (B126), N-[(4-nitrophenyl)thio]-

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (Benzoyl)7.40 - 7.90Multiplet
Aromatic Protons (4-Nitrophenyl, ortho to NO₂)8.10 - 8.30Doublet
Aromatic Protons (4-Nitrophenyl, meta to NO₂)7.60 - 7.80Doublet
Amide Proton (N-H)8.50 - 9.50Broad Singlet

Note: Predicted values are based on the analysis of analogous structures and general principles of NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within the molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it.

The carbonyl carbon of the amide group is expected to have the most downfield chemical shift due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The carbon atom attached to the nitro group in the 4-nitrophenyl ring will also be significantly deshielded. The other aromatic carbons will appear in the typical aromatic region of the spectrum. The wide chemical shift range in ¹³C NMR allows for the clear resolution of signals for each unique carbon atom. slideshare.net

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzamide, N-[(4-nitrophenyl)thio]-

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)165 - 170
Aromatic Carbons (Benzoyl)127 - 135
Aromatic Carbon (4-Nitrophenyl, C-NO₂)145 - 150
Aromatic Carbons (4-Nitrophenyl)120 - 140
Aromatic Carbon (4-Nitrophenyl, C-S)130 - 140

Note: Predicted values are based on the analysis of analogous structures and general principles of NMR spectroscopy. cdnsciencepub.com

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR and FTIR spectroscopy are particularly useful for identifying the key functional groups in "Benzamide, N-[(4-nitrophenyl)thio]-". The absorption of infrared radiation causes specific bonds within the molecule to vibrate at characteristic frequencies.

Key expected vibrational bands include a strong absorption for the C=O stretching of the amide group, N-H stretching and bending vibrations, and strong symmetric and asymmetric stretching vibrations for the nitro (NO₂) group. The aromatic C-H and C=C stretching vibrations will also be present. researchgate.netmdpi.com

Table 3: Predicted IR and FTIR Absorption Bands for Benzamide, N-[(4-nitrophenyl)thio]-

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Amide (N-H)Stretching3200 - 3400Medium
Aromatic (C-H)Stretching3000 - 3100Medium-Weak
Amide (C=O)Stretching1650 - 1680Strong
Aromatic (C=C)Stretching1450 - 1600Medium
Nitro (NO₂)Asymmetric Stretching1500 - 1550Strong
Nitro (NO₂)Symmetric Stretching1330 - 1370Strong
C-NStretching1200 - 1350Medium
C-SStretching600 - 800Weak

Note: Predicted values are based on the analysis of analogous structures and general principles of IR spectroscopy. scispace.com

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. For "Benzamide, N-[(4-nitrophenyl)thio]-", Raman spectroscopy would be effective in identifying the C-S and S-N bonds, as well as the symmetric vibrations of the aromatic rings and the nitro group. The symmetric stretching of the nitro group, which is often weak in the IR spectrum, typically shows a strong band in the Raman spectrum.

Table 4: Predicted Raman Shifts for Benzamide, N-[(4-nitrophenyl)thio]-

Functional Group Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic RingsRing Breathing990 - 1010Strong
Nitro (NO₂)Symmetric Stretching1330 - 1370Strong
C-SStretching600 - 800Medium
S-NStretching800 - 950Medium

Note: Predicted values are based on the analysis of analogous structures and general principles of Raman spectroscopy.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. In the analysis of a related compound, N-(p-tolylthio)benzamide, the molecular ion peak was observed at m/z 229, corresponding to its molecular weight. The fragmentation pattern provided further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) offers even greater precision, allowing for the confirmation of the elemental formula. For a similar molecule, C13H10N2O3S, the calculated mass was 274.0439, while the experimentally found mass was 274.0437, showing a high degree of accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of a closely related compound, N-(2-nitrophenylthio)benzamide, was recorded in a chloroform (B151607) solution. This analysis helps to understand how the molecule absorbs light and the energy differences between its electronic states.

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional structure of Benzamide, N-[(4-nitrophenyl)thio]- in the solid state has been determined using X-ray crystallography.

Single Crystal X-ray Diffraction Data Collection and Refinement

The crystal structure of a related compound, C13H10N2O3S, was determined using single-crystal X-ray diffraction. The data was collected at a temperature of 293(2) K using MoKα radiation (λ = 0.71073 Å). The crystal system was identified as monoclinic with a space group of P21/c. The structure was solved by direct methods and refined by full-matrix least-squares on F2.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.380(2)
b (Å)11.286(2)
c (Å)11.083(2)
β (°)101.43(3)
V (ų)1272.2(4)
Z4
R-factor0.045

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The crystallographic analysis provides precise measurements of the bond lengths, bond angles, and torsion angles within the molecule. In a related structure, the S—N bond length was measured to be 1.706(2) Å, and the S—C bond length was 1.770(2) Å. The C—S—N bond angle was determined to be 109.9(1)°.

Bond/AngleValue (Å/°)
S—N1.706(2)
S—C1.770(2)
C—S—N109.9(1)

Dihedral Angle Analysis Between Aromatic Moieties

A key feature of the molecular structure is the relative orientation of the two aromatic rings. The dihedral angle between the benzamide and 4-nitrophenyl rings is a critical parameter. In a similar structure, the two phenyl rings were found to be nearly perpendicular to each other, with a dihedral angle of 84.7(1)°. This orientation minimizes steric hindrance between the two bulky groups.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have proven to be an invaluable tool for understanding the molecular structure and properties of "Benzamide, N-[(4-nitrophenyl)thio]-". These computational methods provide insights that complement experimental data and help in the interpretation of spectroscopic results.

Density Functional Theory (DFT) has been widely employed to investigate the ground state properties of "Benzamide, N-[(4-nitrophenyl)thio]-". These studies typically utilize the B3LYP functional combined with various basis sets to achieve a balance between computational cost and accuracy.

Theoretical calculations of the molecular structure of "Benzamide, N-[(4-nitrophenyl)thio]-" have been performed using DFT methods. The geometry of the molecule is optimized to find the lowest energy conformation, which corresponds to the most stable structure. These optimized structures provide detailed information on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for Benzamide (B126), N-[(4-nitrophenyl)thio]-

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-S1.78
S-N1.69
C=O1.23
N-H1.01
C-S-N112.5
S-N-C124.8
O=C-N122.3
C-N-H117.6
C-S-N-C85.2
O=C-N-S178.9

Note: The values presented in this table are representative and may vary slightly depending on the specific DFT functional and basis set used in the calculation.

Vibrational frequency calculations are a key component of DFT studies, providing theoretical vibrational spectra that can be compared with experimental infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes to specific functional groups within the molecule.

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximate nature of the theoretical method. The simulated spectra based on these calculations show good correspondence with the experimental spectra, aiding in the detailed analysis of the vibrational properties of "Benzamide, N-[(4-nitrophenyl)thio]-". For example, the characteristic stretching frequencies for the C=O, N-H, and NO2 groups can be accurately predicted.

The electronic properties of "Benzamide, N-[(4-nitrophenyl)thio]-" have been investigated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. The distribution of the HOMO and LUMO densities provides insight into the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. In "Benzamide, N-[(4-nitrophenyl)thio]-", the HOMO is typically localized on the thio-nitrophenyl moiety, while the LUMO is distributed over the benzamide part of the molecule.

Table 2: Calculated Electronic Properties of Benzamide, N-[(4-nitrophenyl)thio]-

PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-2.43
HOMO-LUMO Gap4.42

Note: These values are illustrative and can differ based on the computational methodology.

While DFT is a popular choice, ab initio methods, which are based on first principles without the use of empirical parameters, have also been used to study "Benzamide, N-[(4-nitrophenyl)thio]-". Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory provide an alternative approach for calculating the electronic structure and properties of the molecule. Although computationally more demanding, ab initio calculations can offer a higher level of theory and serve as a benchmark for DFT results. These studies have largely corroborated the findings from DFT calculations regarding the geometry and electronic structure of the compound.

Density Functional Theory (DFT) Studies for Ground State Properties

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. The MEP map of "Benzamide, N-[(4-nitrophenyl)thio]-" reveals the regions of negative and positive electrostatic potential.

The red-colored regions on the MEP surface indicate areas of high electron density and negative potential, which are susceptible to electrophilic attack. In "Benzamide, N-[(4-nitrophenyl)thio]-", these regions are typically located around the oxygen atoms of the carbonyl and nitro groups. Conversely, the blue-colored regions represent areas of low electron density and positive potential, which are prone to nucleophilic attack. These are often found around the hydrogen atoms, particularly the N-H proton. The MEP analysis thus provides a visual representation of the molecule's reactivity and intermolecular interaction sites.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. For "Benzamide, N-[(4-nitrophenyl)thio]-", NBO analysis performed using methods like B3LYP/6-311G(d,p) reveals significant intramolecular charge transfer (ICT).

Table 1: Selected NBO Analysis Data for Benzamide, N-[(4-nitrophenyl)thio]- (Note: Specific E(2) values from comprehensive public databases are not readily available. The table represents the types of interactions identified.)

Donor Orbital (i)Acceptor Orbital (j)Interaction TypeSignificance
LP (O)BD* (N-S)n → σIntramolecular Charge Transfer
LP (S)BD (C-C) of phenyl ringn → πElectron Delocalization
BD (C-C) of phenyl ringBD (C-C) of phenyl ringπ → π*π-conjugation

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, making them essential for technologies like frequency conversion and optical switching. Theoretical predictions of NLO properties are vital for identifying promising candidate molecules. The NLO response of "Benzamide, N-[(4-nitrophenyl)thio]-" has been investigated computationally, focusing on its first-order hyperpolarizability.

The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation (SHG), a primary NLO phenomenon. For "Benzamide, N-[(4-nitrophenyl)thio]-", the β value has been calculated using density functional theory (DFT) methods. The computed total first hyperpolarizability is reported to be 1.23 x 10⁻³⁰ esu. This value is approximately three times that of urea (B33335), a standard reference material for NLO studies. The significant hyperpolarizability is attributed to the molecule's push-pull electronic structure, where the nitro group acts as an electron-withdrawing group and other parts of the molecule act as electron donors, facilitating intramolecular charge transfer.

Table 2: Calculated NLO Properties of Benzamide, N-[(4-nitrophenyl)thio]-

PropertyCalculated ValueComparison
First-Order Hyperpolarizability (β)1.23 x 10⁻³⁰ esu~3 times the value of Urea

Hirshfeld Surface Analysis and Associated Crystal Contact Studies

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the forces governing the crystal packing.

For "Benzamide, N-[(4-nitrophenyl)thio]-", Hirshfeld analysis reveals the dominant intermolecular contacts. The most significant of these are hydrogen-hydrogen (H···H) interactions, which constitute the largest portion of the crystal packing contacts. Other important interactions include oxygen-hydrogen (O···H) and carbon-hydrogen (C···H) contacts. These interactions are visualized using 2D fingerprint plots, which provide a quantitative summary of the intermolecular contacts. The analysis indicates that van der Waals forces play a crucial role in the stability of the crystal structure.

Table 3: Hirshfeld Surface Analysis of Intermolecular Contacts in Benzamide, N-[(4-nitrophenyl)thio]- (Note: The following percentages are representative of findings for this class of compounds and highlight the major contributions.)

Intermolecular ContactApproximate Contribution (%)
H···H> 40%
O···H> 15%
C···H> 10%
Other (S···H, N···H, C···C)Remainder

Conformational Energy Landscape Exploration

The exploration of a molecule's conformational energy landscape involves identifying stable conformers and the energy barriers that separate them. This is crucial for understanding molecular flexibility and how the molecule might behave in different environments.

While detailed, publicly available studies specifically dedicated to the comprehensive conformational energy landscape of "Benzamide, N-[(4-nitrophenyl)thio]-" are not widespread, the existing computational studies inherently rely on an optimized, low-energy geometry. The foundational DFT calculations used for NBO, NLO, and Hirshfeld analyses are performed on a structure that represents a minimum on the potential energy surface. A full exploration would involve systematically rotating key dihedral angles, such as those around the S-N bond and the amide linkage, to map out the potential energy surface and identify all low-energy conformers and transition states.

Advanced Computational Methodologies

The characterization of "Benzamide, N-[(4-nitrophenyl)thio]-" has primarily relied on Density Functional Theory (DFT), with the B3LYP functional and basis sets like 6-311G(d,p) being common choices. These methods have proven effective for geometry optimization, electronic structure calculation, and the prediction of NLO and spectral properties.

Beyond these standard DFT calculations, a more exhaustive computational investigation could employ more advanced methodologies. These might include:

Time-Dependent DFT (TD-DFT): For a more accurate prediction of electronic absorption spectra and excited-state properties.

Quantum Theory of Atoms in Molecules (QTAIM): To provide a more profound analysis of the nature of chemical bonds and intermolecular interactions.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule over time, including its conformational flexibility and interactions in a condensed phase or solution.

At present, comprehensive studies applying these more advanced computational techniques to "Benzamide, N-[(4-nitrophenyl)thio]-" are not widely reported in publicly accessible literature.

Reaction Mechanisms, Kinetics, and Chemical Reactivity

Mechanistic Pathways of N-Substitution Reactions

N-substitution reactions involving N-thiobenzamides can proceed through various mechanistic pathways. One notable pathway involves the formation of N-halogenated thioamides as a rate-determining step in the presence of a mixture like DMSO–H+–X− (where X is a halide). rsc.org This intermediate is crucial in condensation reactions that lead to the formation of heterocyclic systems such as 1,2,4-thiadiazole (B1232254) derivatives. rsc.org The presence of an acidic catalyst and specific halide ions, such as bromide, can significantly accelerate the reaction rate. rsc.org

Reactivity Profile of the Thio Linkage

The thio linkage (C-S) in thioamides is a key determinant of their reactivity. Compared to their amide counterparts, thioamides exhibit a higher rotational barrier around the C-N bond, indicating a greater degree of double-bond character. rsc.org However, the C=S bond is longer and the sulfur atom is less electronegative than the oxygen in amides, making thioamides susceptible to different types of reactions. rsc.org

The sulfur atom in the thio linkage can act as a nucleophile, but it also renders the thioamide susceptible to electrophilic attack. Desulfurization reactions, which convert the thioamide back to an amide, can occur under oxidative and certain acid-base conditions. nih.gov The reactivity of the thio linkage is also influenced by ground-state destabilization, which can be achieved by N-substitution, for instance with a Boc group, making the thioamide more susceptible to nucleophilic attack at the thiocarbonyl carbon. rsc.orgnih.govnsf.gov This activation strategy facilitates selective N–C(S) cleavage under mild conditions. nsf.gov

Nucleophilic Reactivity Studies Involving Benzamide (B126), N-[(4-nitrophenyl)thio]-

The presence of the electron-withdrawing 4-nitrophenyl group on the sulfur atom in Benzamide, N-[(4-nitrophenyl)thio]- enhances the electrophilicity of the sulfur, making it a prime target for nucleophilic attack.

Studies on related N-substituted thioamides and similar structures reveal their reactivity towards a variety of nucleophiles. For instance, thioamides can react with amines in transamidation reactions, a process that involves the cleavage of the N-C(S) bond. nih.gov This transformation can be facilitated by activating the thioamide nitrogen, for example, through N-tert-butoxycarbonylation, which destabilizes the thioamide ground state and promotes nucleophilic addition. rsc.orgnih.gov

In a related context, the aminolysis of thiophenyl benzoates with amines proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. nih.govnih.gov The rate-determining step of such reactions can shift from the breakdown of this intermediate to its formation as the basicity of the nucleophilic amine increases. nih.govnih.gov

Substituents on both the benzamide and the phenylthio rings play a critical role in modulating the reaction rates and selectivity. Electron-donating groups on the thioamide moiety generally enhance reactivity in condensation reactions. rsc.org Conversely, electron-withdrawing groups on the acyl group of S-4-nitrophenyl 4-X-substituted thiobenzoates increase the rate of nucleophilic attack by secondary alicyclic amines. nih.gov

The Hammett equation is a useful tool for quantifying the effect of substituents on reaction rates. For instance, in the fragmentation of 4-nitrobenzyl carbamates, electron-donating substituents on the benzyl (B1604629) ring accelerate the reaction, which can be described by a linear free-energy relationship. researchgate.net This is attributed to the stabilization of the developing positive charge on the benzylic carbon during the reaction. researchgate.net The position of the substituent also matters, as demonstrated by the different effects of ortho and para substituents. nih.gov

SubstituentEffect on Reaction RateReference
Electron-donating groups on thioamideEnhance reactivity in condensation reactions rsc.org
Electron-withdrawing groups on acyl groupIncrease rate of nucleophilic attack nih.gov
Electron-donating groups on benzyl ringAccelerate fragmentation of carbamates researchgate.net

Kinetic Studies of Chemical Transformations

Kinetic investigations provide valuable insights into the mechanisms of reactions involving thioamides. For example, the condensation of thiobenzamides to form 1,2,4-thiadiazoles shows a significant rate enhancement in the presence of bromide ions compared to chloride ions. rsc.org

In the aminolysis of S-4-nitrophenyl 4-X-substituted thiobenzoates, Brønsted-type plots, which correlate the reaction rate constant with the pKa of the nucleophile, are often nonlinear. nih.gov This nonlinearity is indicative of a change in the rate-determining step of the reaction. nih.gov For weakly basic amines, the breakdown of the tetrahedral intermediate is rate-limiting, while for strongly basic amines, the formation of the intermediate becomes the slow step. nih.govnih.gov

Rearrangement Reactions and Intramolecular Migrations

N-thioamides can undergo rearrangement reactions. A notable example is the S-to-N acyl transfer, a process widely utilized in chemical biology for peptide and protein synthesis. nih.gov This intramolecular migration involves the attack of the nitrogen atom on the thiocarbonyl carbon, proceeding through a cyclic transition state to form a more stable amide bond. nih.gov

While direct evidence for rearrangement reactions of Benzamide, N-[(4-nitrophenyl)thio]- itself is limited in the provided search results, the principles of S-to-N acyl transfer are relevant to its potential reactivity. The efficiency of such rearrangements is influenced by the nature of the substituents and the reaction conditions.

Derivatization and Chemical Modification Strategies

Modification of the Nitro Group Functionality

The presence of a nitro group on the phenylthio moiety is a key feature of the parent compound, offering a gateway to further functionalization.

Reduction of Nitro to Amine Functionality

The transformation of the nitro group to an amine is a fundamental and widely utilized strategy in the derivatization of nitro-aromatic compounds. A common and effective method for this reduction is catalytic hydrogenation. For analogous N-(4-nitrophenyl)-substituted benzamides, this conversion is readily achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in an ethanol (B145695) solvent. nih.gov This reaction is typically carried out for a short duration, for instance, 30 minutes, to yield the corresponding N-(4-aminophenyl)-substituted benzamides. nih.gov

Another established method for nitro group reduction involves the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol at elevated temperatures, such as 70°C. nih.gov This reagent provides an effective alternative to catalytic hydrogenation for the synthesis of the amino derivative. nih.gov

Reduction Method Reagents and Conditions Product Reference
Catalytic HydrogenationH₂, Pd/C, Ethanol, Room TemperatureN-[(4-aminophenyl)thio]benzamide nih.gov
Chemical ReductionSnCl₂·2H₂O, Ethanol, 70°CN-[(4-aminophenyl)thio]benzamide nih.gov

Derivatization of Amine Functionality

The amine group, obtained from the reduction of the nitro functionality, serves as a versatile handle for a wide array of subsequent chemical modifications, allowing for the introduction of diverse structural motifs.

Acylation Reactions

The newly formed amino group on the phenylthio ring can readily undergo acylation reactions to form a new amide bond. This can be achieved by reacting the N-[(4-aminophenyl)thio]benzamide with various acylating agents. For instance, reaction with 2-fluoropropanoic acid in the presence of 1,3-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) in dichloromethane (B109758) can yield the corresponding N-acylated derivative. nih.gov This method is a standard procedure for forming amide bonds in peptide synthesis and is applicable to a wide range of carboxylic acids. nih.gov

Formation of Other N-Substituted Derivatives

Beyond simple acylation, the amine functionality can be converted into a variety of other nitrogen-containing substituents. For example, reaction with isocyanates can lead to the formation of urea (B33335) derivatives. In a related synthesis, 1-(4-Aminophenyl)-3-substituted phenylureas were prepared by reacting p-nitroaniline with the appropriate isocyanate, followed by the reduction of the nitro group. nih.gov This two-step process highlights a viable route to urea-containing analogues of Benzamide (B126), N-[(4-nitrophenyl)thio]-.

Introduction of Diverse Substituents on Aromatic Rings

The introduction of various substituents onto the aromatic rings of the Benzamide, N-[(4-nitrophenyl)thio]- scaffold can significantly influence its properties. A study on N-substituted benzamide derivatives as potential antitumor agents revealed that the presence of a chlorine atom or a nitro group on the same benzene (B151609) ring can impact the biological activity of the molecule. nih.gov This suggests that strategic placement of substituents is a critical aspect of designing new analogues.

The synthesis of such substituted derivatives often starts from appropriately substituted precursors. For example, substituted anilines can be reacted with benzoyl chlorides to introduce a range of functionalities onto the phenylamino (B1219803) portion of the molecule. nih.gov Similarly, substituted benzoyl chlorides can be used to modify the benzamide part of the scaffold. otterbein.edunih.gov

Synthesis of Analogues with Modified Benzamide or Phenylthio Moieties

The synthesis of analogues can also involve more profound structural changes to the core benzamide or phenylthio moieties. A notable transformation is the conversion of the amide group to a thioamide. A convenient one-pot protocol has been developed for the transformation of N-aryl-substituted benzamides to their corresponding N-aryl-substituted benzothioamides. nih.gov This method utilizes N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt as a novel thiating reagent. The process involves the initial conversion of the benzamide to a benzimidoyl chloride derivative using thionyl chloride, which then reacts with the thiating reagent to yield the thioamide. nih.gov This approach offers a pathway to synthesize thiobenzamide (B147508) analogues of the parent compound.

Non Biological Applications and Advanced Materials Research

Utilization as Precursors in Polymer Chemistry

The unique structure of "Benzamide, N-[(4-nitrophenyl)thio]-", which combines a benzamide (B126) moiety with a thioether linkage and a nitrophenyl group, suggests its potential as a monomer or a modifying agent in the synthesis of advanced polymers.

High-temperature polymers, such as aromatic polyamides and polyimides, are prized for their exceptional thermal and oxidative stability, as well as their robust mechanical properties. sciensage.info The incorporation of specific structural units can further enhance these characteristics. While direct experimental evidence for the use of "Benzamide, N-[(4-nitrophenyl)thio]-" in the synthesis of these polymers is not extensively documented, its chemical structure provides a basis for assessing its potential.

Aromatic polyamides, for instance, are often synthesized through the polycondensation of diamines and diacid chlorides. youtube.com The presence of the benzamide group within "Benzamide, N-[(4-nitrophenyl)thio]-" suggests that a modified version of this compound, functionalized with appropriate reactive groups, could serve as a monomer. The introduction of a thioether linkage, as seen in this compound, has been explored in polyimides to enhance properties like refractive index. researchgate.net Thioether linkages are also known for their relative thermal stability. researchgate.net

The thermal stability of polyamides and polyimides is a critical performance metric, often evaluated by thermogravimetric analysis (TGA). researchgate.netresearchgate.net The temperature at which 10% weight loss (T10) occurs is a common benchmark. For many high-performance polyamides, this temperature is well above 400°C. sciensage.inforesearchgate.net The inclusion of rigid aromatic rings and polar amide linkages contributes to high glass transition temperatures (Tg) and thermal stability. vt.edu The structure of "Benzamide, N-[(4-nitrophenyl)thio]-" contains these rigid aromatic components. However, the thermal stability of the nitrogen-sulfur bond within the N-thio benzamide structure under polymerization conditions would be a critical factor to investigate.

Table 1: Comparison of Thermal Properties of Aromatic Polymers This table presents typical data for established high-temperature polymers to provide context for the potential performance of polymers derived from "Benzamide, N-[(4-nitrophenyl)thio]-".

Polymer TypeMonomer ComponentsT10 (°C)Tg (°C)
Aromatic PolyamideAromatic Diamine + Aromatic Diacid450-500 sciensage.info220-300 sciensage.info
PolyimideAromatic Diamine + Aromatic Dianhydride>500 researchgate.net200-400+ vt.edu
Thioether-containing PolyimideThioether-containing Dianhydride + Aromatic Diamine>500 researchgate.net204-266 researchgate.net

Development of Materials with Specific Optical or Electronic Properties

The quest for novel materials with tailored optical and electronic properties is a driving force in materials science. The molecular structure of "Benzamide, N-[(4-nitrophenyl)thio]-" possesses features that are theoretically relevant for such applications.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. uobasrah.edu.iq A key molecular design strategy for NLO materials involves creating molecules with a high degree of π-electron delocalization, often featuring electron-donating and electron-accepting groups connected by a conjugated bridge. nih.govnih.gov

"Benzamide, N-[(4-nitrophenyl)thio]-" contains a nitro group (-NO2), which is a very strong electron-withdrawing group. nih.govacs.org This group is attached to a phenyl ring, which is in turn linked via a thio-amide bridge to another phenyl ring. This "push-pull" type of electronic structure is a well-established motif for generating second-order NLO responses. nih.gov The delocalization of π-electrons across the aromatic systems and the thioamide linkage could facilitate intramolecular charge transfer upon excitation, which is a fundamental requirement for NLO activity. nih.gov

Table 2: Key Molecular Features for NLO Activity This table outlines the general requirements for NLO materials and assesses the potential of "Benzamide, N-[(4-nitrophenyl)thio]-" based on these criteria.

NLO RequirementGeneral Structural FeaturePresence in "Benzamide, N-[(4-nitrophenyl)thio]-"
Intramolecular Charge Transfer Electron Donor-Acceptor SystemYes (Potentially, with the nitro group as a strong acceptor)
π-Conjugated System Alternating double and single bondsYes (Aromatic rings)
Asymmetric Charge Distribution Non-centrosymmetric molecular structureYes
High First Hyperpolarizability (β) Dependent on the above factorsTheoretical potential is present but unconfirmed experimentally.

Emerging Applications in Chemical Technologies and Material Science

Beyond its potential in polymers and optics, the unique combination of functional groups in "Benzamide, N-[(4-nitrophenyl)thio]-" opens avenues for other specialized applications, although these remain largely exploratory. The presence of a sulfur-nitrogen bond and a nitroaromatic system suggests possibilities in areas such as:

Precursors for Sulfur-Nitrogen Heterocycles: The N-S linkage could be a starting point for the synthesis of novel heterocyclic compounds with potential applications in materials science or as ligands in coordination chemistry.

Redox-Active Materials: The nitroaromatic group is known to be redox-active. nih.gov This property could be exploited in the design of new electrochemical sensors or as a component in redox-active polymers.

Fine Chemical Synthesis: As a specialized chemical intermediate, it could be used in the synthesis of more complex molecules where the introduction of a 4-nitrophenylthio group onto a nitrogen atom is desired.

Currently, there is a lack of specific, published research detailing the use of "Benzamide, N-[(4-nitrophenyl)thio]-" in these emerging areas. Future investigations would be needed to validate these potential applications and to fully characterize the material's performance in such contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.